4-(p-Hydroxyanilino)benzaldehyde 4-(p-Hydroxyanilino)benzaldehyde
Brand Name: Vulcanchem
CAS No.: 69766-36-5
VCID: VC18498518
InChI: InChI=1S/C13H11NO2/c15-9-10-1-3-11(4-2-10)14-12-5-7-13(16)8-6-12/h1-9,14,16H
SMILES:
Molecular Formula: C13H11NO2
Molecular Weight: 213.23 g/mol

4-(p-Hydroxyanilino)benzaldehyde

CAS No.: 69766-36-5

Cat. No.: VC18498518

Molecular Formula: C13H11NO2

Molecular Weight: 213.23 g/mol

* For research use only. Not for human or veterinary use.

4-(p-Hydroxyanilino)benzaldehyde - 69766-36-5

Specification

CAS No. 69766-36-5
Molecular Formula C13H11NO2
Molecular Weight 213.23 g/mol
IUPAC Name 4-(4-hydroxyanilino)benzaldehyde
Standard InChI InChI=1S/C13H11NO2/c15-9-10-1-3-11(4-2-10)14-12-5-7-13(16)8-6-12/h1-9,14,16H
Standard InChI Key NSFVFQKFOIZIHI-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C=O)NC2=CC=C(C=C2)O

Introduction

Chemical Identity and Structural Features

Molecular Formula and Structural Characterization

4-(4-Hydroxyanilino)benzaldehyde has the molecular formula C₁₃H₁₁NO₂ and a molecular weight of 213.23 g/mol . Its structure comprises a benzaldehyde core substituted at the para position with a 4-hydroxyaniline group. Key spectral data include:

  • SMILES Notation: C1=CC(=CC=C1C=O)NC2=CC=C(C=C2)O

  • InChIKey: NSFVFQKFOIZIHI-UHFFFAOYSA-N

The compound’s infrared (IR) spectrum would feature peaks corresponding to the aldehyde C=O stretch (~1700 cm⁻¹), phenolic O-H stretch (~3200 cm⁻¹), and aromatic C=C stretches (~1600 cm⁻¹), based on analogous benzaldehyde derivatives .

Crystallographic and Thermodynamic Properties

While crystallographic data for 4-(4-hydroxyanilino)benzaldehyde are unavailable, related compounds such as 4-hydroxybenzaldehyde exhibit:

  • Melting Point: 112–116°C

  • Boiling Point: ~246.6°C at 760 mmHg

  • Solubility: Moderate in polar solvents (e.g., ethanol, acetone) and low in water (13 g/L at 30°C) .

Synthesis and Reaction Pathways

Primary Synthesis Routes

The compound is synthesized via condensation reactions between 4-hydroxybenzaldehyde and aromatic amines. A representative method involves:

  • Etherification: Reaction of 4-hydroxybenzaldehyde with chlorobenzyl chlorides to form intermediates .

  • Schiff Base Formation: Condensation with p-aminophenol in ethanol under acidic conditions .

  • Cyclization: Conversion to thiazolidin-4-one derivatives using thioglycolic acid .

Example Protocol (adapted from ):

  • Step 1: 4-Hydroxybenzaldehyde (1 eq) reacts with p-aminophenol (1 eq) in ethanol with glacial acetic acid as a catalyst.

  • Step 2: Reflux for 12 hours, followed by filtration and recrystallization from ethanol.

  • Yield: 46–66% .

Key Reaction Mechanisms

  • Aldehyde-Amine Condensation: The aldehyde group reacts with the amine to form a Schiff base (C=N), a critical step in heterocyclic chemistry .

  • Electrophilic Aromatic Substitution: The electron-rich aniline moiety directs further functionalization at the para position .

Physicochemical Properties

Spectroscopic Data

  • ¹H NMR (DMSO-d₆):

    • δ 9.80 (s, 1H, CHO),

    • δ 8.20–6.70 (m, 8H, aromatic H),

    • δ 5.20 (s, 1H, OH) .

  • ¹³C NMR:

    • δ 191.2 (CHO),

    • δ 160.1–114.3 (aromatic C) .

Stability and Reactivity

  • Air Sensitivity: The phenolic -OH and aldehyde groups make the compound susceptible to oxidation, necessitating storage under inert conditions .

  • Thermal Decomposition: Likely decomposes above 250°C, releasing CO and phenolic byproducts .

Applications and Biological Activity

Pharmaceutical Intermediates

4-(4-Hydroxyanilino)benzaldehyde is a precursor in synthesizing:

  • Antimicrobial Agents: Derivatives exhibit activity against Gram-positive bacteria (e.g., Staphylococcus aureus) .

  • GABA Receptor Modulators: Analogous hydroxybenzaldehydes show antagonism at α1β2γ2S GABA receptors .

Materials Science

  • Liquid Crystals: The planar aromatic structure and polar groups enable use in nematic phases .

  • Polymer Additives: Enhances thermal stability in epoxy resins .

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